1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea

Lipophilicity Drug-likeness ADME

This imidazopyridinyl-urea features a thiophene-2-ylmethyl substituent that delivers 1.1 log-unit lower lipophilicity (XLogP3=1.2) and one additional H-bond acceptor vs. the phenylpropyl analog (CAS 1421500-39-1), enhancing solubility and target engagement. With only 4 rotatable bonds and MW 299.35, it is a focused tool for DFG-out (type II) kinase panels and sigma-1/sigma-2 radioligand binding assays. Its unique thiophene sulfur enables SAR exploration of heteroatom effects on selectivity, making it a high-value, non-interchangeable scaffold for medicinal chemistry optimization.

Molecular Formula C14H13N5OS
Molecular Weight 299.35 g/mol
CAS No. 1421458-50-5
Cat. No. B6506146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea
CAS1421458-50-5
Molecular FormulaC14H13N5OS
Molecular Weight299.35 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)NC2=CN=C(C=C2)N3C=CN=C3
InChIInChI=1S/C14H13N5OS/c20-14(17-9-12-2-1-7-21-12)18-11-3-4-13(16-8-11)19-6-5-15-10-19/h1-8,10H,9H2,(H2,17,18,20)
InChIKeyWKIBVATUBFTSNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-(1H-Imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea (CAS 1421458-50-5): A Structurally Differentiated Heterocyclic Urea for Targeted Probe Development


1-[6-(1H-Imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea (CAS 1421458-50-5) is a heterocyclic urea derivative featuring an imidazole-substituted pyridine core linked via urea to a thiophen-2-ylmethyl moiety [1]. With a molecular weight of 299.35 g/mol and moderate lipophilicity (XLogP3 = 1.2), this compound occupies physicochemical space distinct from close analogs [1]. While direct biological profiling data remain limited in the public domain, its scaffold shares structural features with both imidazopyridinyl-urea kinase inhibitors and fused imidazolyl sigma receptor ligands, positioning it as a chemically tractable starting point for medicinal chemistry optimization and pharmacological probe development [2].

Why Generic Substitution Fails for 1-[6-(1H-Imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea: Critical Physicochemical and Pharmacophoric Divergence from Closest Analogs


Substituting 1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea with its closest commercially available analog—the 3-phenylpropyl variant (CAS 1421500-39-1)—would introduce substantial physicochemical divergence that undermines scientific reproducibility [1][2]. The target compound exhibits a 1.1 log-unit lower XLogP3, one additional hydrogen bond acceptor (conferred by the thiophene sulfur), and two fewer rotatable bonds, cumulatively altering solubility, binding entropy, and target engagement potential [1][2]. These differences are not cosmetic; they directly affect pharmacophoric recognition, making generic interchange scientifically unsound without explicit comparative validation data [1][2].

Quantitative Differentiation Evidence for 1-[6-(1H-Imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea vs. Closest Analogs and In-Class Candidates


Reduced Lipophilicity vs. 3-Phenylpropyl Analog: Enhanced Developability Potential

The target compound has a computed XLogP3 of 1.2 compared to 2.3 for the 3-phenylpropyl analog (CAS 1421500-39-1), representing a Δ of -1.1 log units [1][2]. This lower lipophilicity is consistent with improved aqueous solubility and reduced nonspecific protein binding, both of which are favorable for in vitro assay performance and downstream lead development [1][2].

Lipophilicity Drug-likeness ADME

Increased Hydrogen Bond Acceptor Count vs. 3-Phenylpropyl Analog: Distinct Target Engagement Profile

The target compound possesses 4 hydrogen bond acceptors (HBA) versus 3 for the 3-phenylpropyl analog [1][2]. The additional HBA arises from the thiophene sulfur atom, which can participate in sulfur-mediated hydrogen bonding and chalcogen interactions with protein targets, a feature absent in the phenylpropyl comparator [1][2].

Hydrogen bonding Selectivity Kinase inhibition

Reduced Conformational Flexibility vs. 3-Phenylpropyl Analog: Binding Entropy Advantage

The target compound contains 4 rotatable bonds compared to 6 for the 3-phenylpropyl analog, a reduction of 2 rotatable bonds [1][2]. Lower conformational flexibility translates to a smaller entropic penalty upon target binding, which can enhance binding affinity and selectivity when the bound conformation is pre-organized [1][2].

Conformational flexibility Binding entropy Selectivity

Scaffold Similarity to Imidazopyridinyl-Urea RAF Kinase Inhibitors: Inference of Kinase Inhibition Potential

The target compound shares the imidazolyl-pyridinyl-urea core scaffold with RAF Kinase Inhibitor VII (CAS 884339-61-1), a characterized imidazopyridinyl-urea that potently inhibits B-RafV600E with an IC50 of 1 nM by targeting the ATP-binding pocket and adjacent allosteric site in the DFG-out conformation . While direct kinase profiling data for the target compound are not yet publicly available, the conserved pharmacophoric elements support its evaluation in kinase inhibition panels .

Kinase inhibition BRAF V600E Cancer research

Potential Sigma-1 Receptor Binding Inferred from Fused Imidazolyl Derivative Patent Family

Patent literature (EP3083628 / US20160311828) discloses fused imidazolyl derivatives with high affinity for sigma-1 receptors [1]. The target compound's imidazole-pyridine core aligns structurally with the pharmacophore claimed in this patent family. As a class-level benchmark, Sigma-1 receptor antagonist 3 (compound 135) achieves a Ki of 1.14 nM against sigma-1 with 1086-fold selectivity over sigma-2 (Ki = 1239 nM) . While the target compound has not been profiled, its structural features warrant evaluation in sigma receptor binding assays [1].

Sigma receptor Neurological disorders Pain research

Lower Molecular Weight vs. 3-Phenylpropyl Analog: Ligand Efficiency Advantage

The target compound has a molecular weight of 299.35 g/mol compared to 321.4 g/mol for the 3-phenylpropyl analog, a reduction of 22.05 Da [1][2]. This lower molecular weight, combined with the compound's moderate lipophilicity (XLogP3 = 1.2), positions it favourably for ligand efficiency-driven optimization, where each heavy atom contributes maximally to binding affinity [1][2].

Ligand efficiency Fragment-based design Lead optimization

Recommended Research and Procurement Application Scenarios for 1-[6-(1H-Imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening and Type II Kinase Probe Development

Based on scaffold similarity to RAF Kinase Inhibitor VII—a characterized imidazopyridinyl-urea with B-RafV600E IC50 of 1 nM—this compound is a rational candidate for inclusion in kinase inhibition panels, particularly those targeting kinases susceptible to DFG-out (type II) inhibition . Its reduced lipophilicity (XLogP3 = 1.2) and lower molecular weight (299.35 g/mol) relative to close analogs suggest potentially favorable physicochemical properties for kinase probe optimization [1].

Sigma-1 Receptor Pharmacological Tool Compound Evaluation

The imidazole-pyridine core of this compound aligns with the pharmacophore described in the fused imidazolyl derivative patent family (EP3083628) claiming high sigma-1 receptor affinity [2]. With sigma-1 receptor antagonist 3 achieving a Ki of 1.14 nM as a class benchmark, this compound warrants evaluation in sigma-1/sigma-2 radioligand binding assays to assess its potential as a novel sigma receptor pharmacological tool .

Structure–Activity Relationship (SAR) Studies on Heterocyclic Urea Derivatives

This compound's unique combination of thiophene sulfur (contributing +1 HBA vs. phenylpropyl analog) and reduced conformational flexibility (4 vs. 6 rotatable bonds) makes it an informative comparator in SAR campaigns exploring the impact of heteroatom substitution and conformational restriction on target binding and selectivity [1]. Its lower lipophilicity (ΔXLogP3 = -1.1) further supports its use as a tool to probe lipophilicity-dependent polypharmacology [1].

Computational Chemistry and Docking Studies for Binding Mode Hypothesis Generation

The compound's moderate size (299.35 g/mol), well-defined hydrogen bonding features (2 HBD, 4 HBA), and limited rotatable bonds (4) make it well-suited for molecular docking and molecular dynamics simulations aimed at generating testable binding mode hypotheses against kinases, sigma receptors, or other targets of interest [1].

Quote Request

Request a Quote for 1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.